Carbon tetraiodide

説明

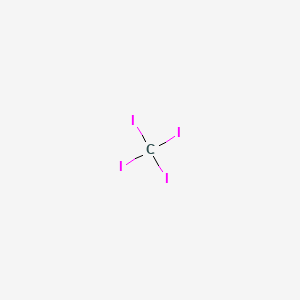

Carbon tetraiodide (CI₄) is a tetrahalomethane with the molecular formula CI₄. It is a bright red crystalline solid, distinguishing it from other colorless or pale tetrahalomethanes like carbon tetrachloride (CCl₄) . Key properties include:

- Molar mass: 519.629 g/mol

- Density: 4.32 g/cm³

- Structure: Tetragonal crystal system with tetrahedral molecular geometry .

- Thermal stability: Highly unstable, decomposing at temperatures above −30°C to form iodine and carbon monoxide .

- Toxicity: Classified as hazardous, with warnings for skin/eye irritation and respiratory effects (H315, H319, H335) .

CI₄ is primarily used in specialized synthetic chemistry as an iodinating agent due to its high iodine content. Its instability limits industrial applications, making it less prevalent than other tetrahalomethanes like CCl₄ or CBr₄ .

特性

IUPAC Name |

tetraiodomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CI4/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHCVVJGGSABQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CI4 | |

| Record name | Carbon tetraiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbon_tetraiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060145 | |

| Record name | Methane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.628 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid with an odor of iodine; Practically insoluble in water (slowly hydrolyzed); [Merck Index] Red crystalline solid; Insoluble in water; [MSDSonline] | |

| Record name | Carbon tetraiodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

507-25-5 | |

| Record name | Tetraiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon tetraiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBON TETRAIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E22GNX36ZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Halide Exchange Synthesis (AlCl3-Catalyzed Method)

The most commonly reported method for preparing carbon tetraiodide involves the halide exchange reaction between carbon tetrachloride (CCl4) and ethyl iodide (EtI) in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction proceeds at room temperature and is represented by the following equation:

$$

\text{CCl}4 + 4 \text{EtI} \xrightarrow{\text{AlCl}3} \text{CI}_4 + 4 \text{EtCl}

$$

- Reaction Conditions: Room temperature, AlCl3 catalyst.

- Outcome: this compound crystallizes directly from the reaction mixture.

- Advantages: Straightforward, mild conditions, and relatively high yield.

- Notes: The product is sensitive to light and heat, requiring careful handling and storage under inert atmosphere at low temperature (e.g., under argon at -30 °C) to prevent decomposition.

This compound is generally prepared by literature methods that are not always detailed explicitly but are referenced in synthetic organic chemistry contexts. The compound is stored under inert atmosphere (argon) at low temperatures (-30 °C) to maintain stability due to its thermal and photochemical sensitivity.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Structural Data: this compound has a tetrahedral structure with C–I bond lengths of approximately 2.12 ± 0.02 Å and short iodine-iodine contacts (~3.459 Å), contributing to its instability.

- Physical Properties: It is a red crystalline solid with a melting point of about 171 °C (decomposes) and a boiling point near 130 °C. Its density is high (4.34 g/cm³ at 20 °C).

- Stability: The compound decomposes thermally and photochemically to tetraiodoethylene (C2I4), necessitating storage in dark, cold conditions.

- Elemental Composition: Carbon content is low (2.31% by weight), with iodine comprising 97.69% of the mass.

科学的研究の応用

Introduction to Carbon Tetraiodide

This compound (CI₄), also known as tetraiodomethane, is an organoiodine compound with significant applications in organic synthesis and analytical chemistry. Its unique properties make it a valuable reagent in various chemical reactions, particularly in iodination processes. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Properties of this compound

- Molecular Formula : CI₄

- Molecular Weight : 519.63 g/mol

- Appearance : Light gray to brown to black powder or crystalline solid

- Melting Point : 171 °C

- Dipole Moment : 0 Debyes (symmetrical tetrahedral structure)

This compound is known for its thermal and photochemical instability, which can limit its applications under certain conditions .

Iodination Reagent

This compound is primarily used as an iodination reagent in organic synthesis. It facilitates the introduction of iodine into organic molecules, which is essential for the synthesis of various iodinated compounds.

- Reactions :

Synthesis of Organoiodine Compounds

The compound serves as a precursor for synthesizing other organoiodine compounds. Its ability to donate iodine atoms makes it suitable for creating complex iodinated structures used in pharmaceuticals and agrochemicals.

Analytical Chemistry

This compound is utilized in analytical chemistry for its ability to react selectively with certain functional groups. It can be employed in methods such as:

- Spectrophotometry : Used for quantifying iodine content in samples.

- Gas Chromatography : Acts as a derivatizing agent for volatile compounds, enhancing detection sensitivity.

Research Studies

Recent studies have explored the structural properties and reactivity of this compound through techniques such as low-pressure gas electron diffraction . These investigations provide insights into molecular behavior and potential new applications in material science.

Case Study 1: Iodination of Alcohols

In a controlled laboratory setting, researchers demonstrated the effectiveness of this compound in converting unprotected alcohols into their corresponding iodides. The reaction conditions were optimized to achieve high yields with minimal side products.

| Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 1-butanol | 1-iodobutane | 85 | CI₄, PPh₃, DMF, reflux |

| Ethanol | Iodoethane | 90 | CI₄, PPh₃, AcOH, RT |

Case Study 2: Synthesis of Iodinated Ketones

Another study focused on the reaction between this compound and ketones to produce diiodoalkenes. The reaction was monitored using NMR spectroscopy to confirm product formation and purity.

| Ketone | Product | Yield (%) | NMR Shift (ppm) |

|---|---|---|---|

| Acetone | 1,1-diiodoacetone | 78 | 3.5 |

| Cyclohexanone | Diiodocyclohexene | 82 | 4.0 |

作用機序

The mechanism of action of tetraiodomethane primarily involves its ability to act as an iodination reagent. The compound’s high electron affinity allows it to capture free electrons and form long-lived ions, which can then participate in various chemical reactions . In the presence of a free-radical initiator, such as hydrogen peroxide, tetraiodomethane can release iodine radicals that facilitate the iodination of organic compounds .

類似化合物との比較

Comparison with Similar Compounds

Carbon tetraiodide belongs to the tetrahalomethane family (CX₄, where X = F, Cl, Br, I). Below is a detailed comparison with its structural analogs:

Table 1: Comparative Properties of Tetrahalomethanes

| Property | Carbon Tetrafluoride (CF₄) | Carbon Tetrachloride (CCl₄) | Carbon Tetrabromide (CBr₄) | This compound (CI₄) |

|---|---|---|---|---|

| Molecular Weight | 88.00 g/mol | 153.82 g/mol | 331.63 g/mol | 519.63 g/mol |

| Physical State (RT) | Colorless gas | Colorless liquid | White solid | Red crystalline solid |

| Melting Point | −183.6°C | −22.92°C | 90.1°C | Decomposes at −30°C |

| Boiling Point | −127.8°C | 76.72°C | 189.5°C | Decomposes before boiling |

| Density | 3.72 g/L (gas) | 1.594 g/cm³ | 3.42 g/cm³ | 4.32 g/cm³ |

| Stability | Highly stable | Stable but toxic | Moderately stable | Thermally unstable |

| Primary Uses | Refrigerant, insulator | Former solvent (now restricted) | Fire retardants | Lab-scale iodination |

Key Differences

Stability and Reactivity :

- CF₄ : Extremely stable due to strong C-F bonds; inert under most conditions .

- CCl₄ : Stable but reacts with alkali metals or at high temperatures. Its hepatotoxicity is well-documented, causing liver fibrosis in animal models via mitochondrial and endoplasmic reticulum damage .

- CI₄ : Least stable, decomposing readily due to weak C-I bonds. Its instability limits practical applications .

Toxicity and Environmental Impact: CCl₄: Classified as a probable human carcinogen. It induces lipid peroxidation and disrupts hepatic triglyceride secretion, leading to fatty liver disease . CI₄: Limited toxicity data, but acute exposure risks include respiratory and dermal irritation .

Applications: CCl₄: Historically used as a solvent and refrigerant, now restricted due to ozone depletion and toxicity . CI₄: Niche use in organic synthesis for introducing iodine atoms, e.g., in iodination reactions .

Research Findings

- Structural Insights : Raman spectroscopy studies on carbon compounds (e.g., graphite) highlight how halogen size and bond strength influence vibrational modes. Heavier halogens like iodine reduce symmetry and stability in tetrahalomethanes .

- Toxicological Models: CCl₄ is a standard hepatotoxin in research, inducing liver fibrosis in rats within 8–16 weeks . CI₄’s instability precludes similar long-term studies, but its acute toxicity is noted in safety profiles .

生物活性

Carbon tetraiodide (CI₄) is an organoiodine compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its effects on cellular mechanisms, toxicity, and potential therapeutic applications.

This compound is a heavy, non-polar molecule characterized by its four iodine atoms bonded to a central carbon atom. Its molecular formula is CI₄, and it has a molecular weight of approximately 460.7 g/mol. The compound is known for its stability under normal conditions but can participate in various chemical reactions due to the reactivity of iodine.

Toxicological Effects

This compound exhibits significant biological activity primarily through its toxicological effects. Research indicates that exposure to this compound can lead to cellular damage and oxidative stress. The compound's mechanism of action involves the generation of reactive oxygen species (ROS), which can cause lipid peroxidation and damage cellular components such as proteins and DNA.

Table 1: Toxicological Effects of this compound

The toxic effects of this compound are closely linked to its metabolic activation in the liver, where it is converted into reactive intermediates. These intermediates, including free radicals, contribute to cellular injury by disrupting normal cellular functions. Studies have shown that this compound can bind covalently to cellular macromolecules, leading to dysfunction in critical metabolic pathways.

Case Studies

Several studies have investigated the biological activity of this compound, particularly its hepatotoxic effects:

- Hepatotoxicity Study : A study involving rats demonstrated that administration of this compound resulted in significant liver damage characterized by fatty degeneration and necrosis. The research highlighted the role of oxidative stress in mediating these effects, with increased levels of serum enzymes indicating liver injury .

- Antioxidant Intervention : Another study explored the protective effects of antioxidant compounds against this compound-induced oxidative stress. The results indicated that pre-treatment with antioxidants significantly mitigated the toxic effects observed in liver tissues .

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the potential therapeutic applications of this compound. Its ability to induce oxidative stress may be harnessed for targeted therapies against certain types of cancer, where inducing cell death in malignant cells is desirable.

Q & A

Q. What are the optimal conditions for synthesizing carbon tetraiodide, and how can its purity be verified?

this compound is synthesized via halogen exchange using aluminum chloride (AlCl₃) as a catalyst. Key steps include:

- Reaction of methane derivatives with iodine in a non-polar solvent.

- Slow crystallization from the reaction mixture to isolate CI₄ .

To verify purity: - Elemental Analysis : Confirm carbon (2.31%) and iodine (97.69%) composition via combustion analysis (Table 1) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition at ~171°C to detect impurities .

- Solubility Tests : Dissolve in non-polar solvents (e.g., CCl₄) to check for insoluble byproducts .

Table 1 : Elemental Composition of CI₄

| Element | Percentage |

|---|---|

| C | 2.31% |

| I | 97.69% |

Q. How is the tetrahedral geometry of CI₄ confirmed experimentally?

- X-ray Crystallography : Resolve bond lengths (C-I ≈ 2.15 Å) and bond angles (~109.5°) .

- Raman Spectroscopy : Identify symmetric stretching modes (e.g., ν(C-I) at ~180 cm⁻¹) and compare with computational models .

- Magnetic Susceptibility : Measure diamagnetic properties (-136×10⁻⁶ cm³/mol) to confirm sp³ hybridization .

Q. What precautions are necessary for handling CI₄ in laboratory settings?

- Storage : Keep at 0°C to slow thermal decomposition; use amber glass to prevent photochemical degradation .

- Toxicity Mitigation : Use fume hoods (rat LD₅₀ = 18 mg/kg) and PPE to avoid inhalation/contact .

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) to convert toxic iodine byproducts into less hazardous iodides .

Q. How can CI₄ be used as an iodination reagent in organic synthesis?

- Appel Reaction Analogue : React CI₄ with alcohols in the presence of triphenylphosphine (PPh₃) to yield alkyl iodides .

- Ketone Conversion : Transform ketones into 1,1-diiodoalkenes via nucleophilic substitution .

- Solvent Selection : Use non-polar solvents (e.g., hexane) to stabilize CI₄ and minimize side reactions .

Advanced Research Questions

Q. How can discrepancies in CI₄ structural data from X-ray crystallography and spectroscopy be resolved?

- Data Cross-Validation : Compare crystallographic bond lengths with DFT-calculated values (e.g., B3LYP/def2-TZVP level) .

- Dynamic Effects : Account for thermal motion in X-ray data using Hirshfeld atom refinement .

- Resolution Limits : Use high-resolution Raman (≤1 cm⁻¹) to detect minor structural distortions .

Q. What experimental strategies address CI₄’s thermal and photochemical instability during kinetic studies?

Q. How can mechanistic pathways of CI₄-mediated iodination be distinguished (e.g., radical vs. ionic)?

Q. What methodologies resolve contradictions in literature about CI₄’s decomposition products?

- Controlled Atmosphere Studies : Perform thermolysis under inert gas (N₂/Ar) vs. air to identify oxygen-sensitive products .

- Mass Spectrometry : Detect transient species (e.g., C₂I₄) via time-resolved MS .

- Computational Modeling : Simulate decomposition pathways (e.g., Gaussian 16) to predict intermediates .

Q. How can CI₄’s role in catenation or polymer formation be experimentally explored?

Q. What strategies ensure reproducibility in CI₄-based studies, given its reactivity?

- Detailed Protocols : Document solvent drying methods, reaction times, and light exposure limits .

- Open Data : Share crystallographic CIF files and raw spectroscopic data in repositories (e.g., Cambridge Crystallographic Data Centre) .

- Collaborative Verification : Partner with independent labs to replicate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。